molecular formula C16H12FNO4 B440771 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione CAS No. 352692-54-7

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No. B440771
CAS RN: 352692-54-7
M. Wt: 301.27g/mol
InChI Key: SVJGJRQVPOWFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The synthesis method of this compound is relatively simple, and it can be easily obtained through a few steps. The aim of

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has also been shown to modulate the expression of certain genes and proteins, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to possess potent antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is its ease of synthesis and high yield. This compound is also relatively stable and can be easily stored for long periods of time. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One potential direction is the development of new therapeutic agents based on this compound. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the discovery of new signaling pathways and targets for drug development. Additionally, the study of the structure-activity relationship of this compound could lead to the development of more potent and selective analogs.

Synthesis Methods

The synthesis method of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves the reaction of 3-fluorobenzaldehyde with 2,3-dimethoxyphenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with concentrated hydrochloric acid to obtain the final product. The yield of this synthesis method is relatively high, and the purity of the product can be easily obtained through recrystallization.

Scientific Research Applications

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to possess potent antioxidant properties, making it a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJGJRQVPOWFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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